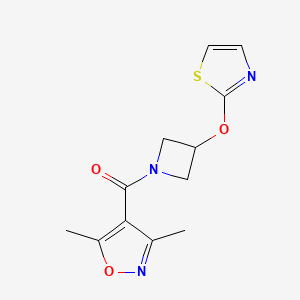

(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a heterocyclic compound of interest in both industry and scientific research. It has been studied for its potential in cancer therapy, particularly in the treatment of TNBC .

Synthesis Analysis

This compound has been synthesized as part of a study that designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The structure of this compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against BRD4 . Notably, compound DDT26, a derivative of this compound, exhibited the most potent inhibitory effect on BRD4 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

This compound has been synthesized and characterized by spectroscopy, with its structure further determined by single crystal X-ray diffraction . The detailed analysis of its crystal structure can provide insights into the design of new molecules with similar frameworks for various applications in medicinal chemistry.

Density Functional Theory (DFT) Studies

DFT calculations have been used to predict the optimized structure of molecules related to this compound . Such studies are crucial for understanding the electronic properties and reactivity, which can be applied in the development of new drugs and materials.

Biological Activity

Isoxazole derivatives, including those related to this compound, have been evaluated for their biological activities . They are often screened for potential therapeutic effects, such as anti-inflammatory, antibacterial, and anticancer properties.

Drug Design

The compound’s framework serves as a scaffold for designing new drugs. Its unique structure can be modified to enhance binding affinity and specificity towards biological targets, which is essential in the development of new medications .

Inhibitory Effects on BRD4

Compounds with similar structures have been synthesized and their inhibitory effects on BRD4, a protein associated with cancer progression, have been determined . This application is significant in the search for novel anticancer agents.

Pesticide Development

The structural motif of this compound is also found in molecules that have been explored for their use in pesticides . The optimization of such structures could lead to the development of more effective and environmentally friendly pest control agents.

Material Science

Isoxazole derivatives exhibit unique properties that can be utilized in material science, particularly in the creation of organic semiconductors and conductive materials .

Analytical Chemistry

The compound can be used as a standard or reagent in analytical chemistry to develop new assays and diagnostic tools, owing to its distinct chemical properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

One derivative, ddt26, has been shown to exhibit a potent inhibitory effect on brd4 . This suggests that the compound may interact with its targets, such as BRD4, leading to changes in gene transcription and cell cycle regulation .

Biochemical Pathways

Given its potential interaction with brd4, it may influence pathways related to gene transcription and cell cycle regulation .

Result of Action

The derivative ddt26 has demonstrated significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells . This suggests that the compound may have similar effects, potentially inhibiting cell proliferation in certain cancer types .

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-10(8(2)18-14-7)11(16)15-5-9(6-15)17-12-13-3-4-19-12/h3-4,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPRMISHBVPMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)